molecular formula C9H18ClN B1430445 7-Methyl-2-azaspiro[4.4]nonane hydrochloride CAS No. 1461706-11-5

7-Methyl-2-azaspiro[4.4]nonane hydrochloride

Cat. No.: B1430445
CAS No.: 1461706-11-5
M. Wt: 175.7 g/mol
InChI Key: TWEFOWSSWXDSMK-UHFFFAOYSA-N
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Description

7-Methyl-2-azaspiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a spirocyclic amine, characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-azaspiro[4.4]nonane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cycloalkyl halide under basic conditions to form the spirocyclic amine, followed by quaternization with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-azaspiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-Methyl-2-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[4.4]nonane hydrochloride
  • 7-Oxa-1-azaspiro[4.4]nonane hydrochloride
  • 7-Thia-1-azaspiro[4.4]nonane hydrochloride

Comparison

Compared to these similar compounds, 7-Methyl-2-azaspiro[4.4]nonane hydrochloride is unique due to the presence of a methyl group at the 7-position. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it a distinct compound with specific applications .

Properties

IUPAC Name

8-methyl-2-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFOWSSWXDSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 2
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 3
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 4
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 5
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 6
7-Methyl-2-azaspiro[4.4]nonane hydrochloride

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